2,7-Dibromo-9-hexyl-9H-carbazole
Overview
Description
2,7-Dibromo-9-hexyl-9H-carbazole, also known as 2,7-dibromocarbazole, is a common brominated carbazole compound with applications in materials, pharmaceuticals, and chemical industries . It serves as a building block for the synthesis of small molecules in the carbazole series and carbazole-based polymers. These materials find use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) .
Synthesis Analysis
The preparation of 2,7-dibromo-9-hexyl-9H-carbazole involves starting materials such as 2,7-dibromocarbazole and heptadecyl bromide. Through phase-transfer catalysis, the target compound is synthesized .
Molecular Structure Analysis
The molecular structure of 2,7-dibromo-9-hexyl-9H-carbazole consists of a carbazole core with two bromine atoms at positions 2 and 7. The octyl (hexyl) group is attached to the nitrogen atom, contributing to its solubility and stability .
Chemical Reactions Analysis
2,7-Dibromo-9-hexyl-9H-carbazole can participate in various chemical reactions, including Suzuki coupling reactions, which allow for the modification of its structure and properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Organic Light Emitting Diodes (OLEDs) and Polymeric Light Emitting Diodes (PLEDs)
- Summary of Application : “2,7-Dibromo-9-hexyl-9H-carbazole” is used as an intermediate in the production of OLEDs and PLEDs due to its pure blue emission, efficient electroluminescence, high charge-carrier mobility, and good processability .
- Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in OLEDs and PLEDs results in devices with pure blue emission and efficient electroluminescence .
2. Synthesis of Conjugated Polymers
- Summary of Application : “2,7-Dibromo-9-hexyl-9H-carbazole” may be used in the synthesis of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays .
- Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the synthesis of conjugated polymers results in materials that can be used in label-free DNA microarrays .
3. Nanodevices and Rechargeable Batteries
- Summary of Application : Polycarbazole and its derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability. These properties make them potential candidates in the field of nanodevices and rechargeable batteries .
- Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the production of nanodevices and rechargeable batteries results in devices with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
4. Electrochemical Transistors
- Summary of Application : Conjugated monomers of carbazole derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, attract interest due to their suitability in a broad range of applications, such as electrochemical transistors .
- Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the production of electrochemical transistors results in devices with excellent electrical and electrochemical properties .
5. Biosensors
- Summary of Application : Conjugated monomers of carbazole derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, are suitable for a broad range of applications, including biosensors .
- Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in the production of biosensors results in devices with excellent electrical and electrochemical properties .
6. Corrosion Inhibition
- Summary of Application : Conjugated monomers of carbazole derivatives, which can be synthesized using “2,7-Dibromo-9-hexyl-9H-carbazole”, are suitable for a broad range of applications, including corrosion inhibition .
- Results or Outcomes : The use of “2,7-Dibromo-9-hexyl-9H-carbazole” in corrosion inhibition results in materials with excellent corrosion resistance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,7-dibromo-9-hexylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUUFISKPJBPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648889 | |
Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-hexyl-9H-carbazole | |
CAS RN |
654676-12-7 | |
Record name | 2,7-Dibromo-9-hexyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9-hexylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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